molecular formula C12H16N4O2 B15121888 N-cyclopropyl-4-(pyrimidin-2-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(pyrimidin-2-yl)morpholine-2-carboxamide

Cat. No.: B15121888
M. Wt: 248.28 g/mol
InChI Key: ZSJPNPUVRSPQHK-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(pyrimidin-2-yl)morpholine-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring substituted with a pyrimidine moiety and a cyclopropyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(pyrimidin-2-yl)morpholine-2-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the morpholine ring.

    Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using a cyclopropyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(pyrimidin-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the substituents present on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, bases, and acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-cyclopropyl-4-(pyrimidin-2-yl)morpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(pyrimidin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-(pyrimidin-2-yl)morpholine-2-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyrimidine-based drugs: Compounds like imatinib and dasatinib, which also contain pyrimidine rings, are used in cancer treatment.

Uniqueness

This compound is unique due to its specific combination of a morpholine ring, pyrimidine moiety, and cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

N-cyclopropyl-4-pyrimidin-2-ylmorpholine-2-carboxamide

InChI

InChI=1S/C12H16N4O2/c17-11(15-9-2-3-9)10-8-16(6-7-18-10)12-13-4-1-5-14-12/h1,4-5,9-10H,2-3,6-8H2,(H,15,17)

InChI Key

ZSJPNPUVRSPQHK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NC=CC=N3

Origin of Product

United States

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